molecular formula C23H19FN4O3 B6569262 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide CAS No. 921823-61-2

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B6569262
CAS No.: 921823-61-2
M. Wt: 418.4 g/mol
InChI Key: ZPNHLHRFEDHCAT-UHFFFAOYSA-N
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Description

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This chemical structure comprises a pyridopyrimidine core, modified with phenylethyl and fluorophenyl substituents, contributing to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide typically involves a multi-step reaction sequence:

  • Formation of the pyridopyrimidine core: : This is generally achieved through a cyclization reaction, involving the condensation of appropriate precursors under controlled conditions.

  • Introduction of the phenylethyl group: : Typically, an electrophilic aromatic substitution is used to introduce the phenylethyl moiety.

  • Fluorophenylacetamide formation: : This step usually involves the acylation of the pyridopyrimidine intermediate with 3-fluorophenylacetyl chloride in the presence of a base, like triethylamine.

Industrial Production Methods

In industrial settings, the production process is optimized for large-scale synthesis. This involves the use of continuous flow reactors to improve yield and efficiency. Process optimization often includes:

  • Catalyst selection: : Using catalysts that can withstand industrial conditions.

  • Reaction optimization: : Fine-tuning temperature, pressure, and solvent systems to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized under specific conditions, leading to modifications in the pyridopyrimidine core.

  • Reduction: : Reduction reactions can target the dioxo groups, potentially yielding hydroxy derivatives.

  • Substitution: : The phenylethyl group is susceptible to electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: : Typically performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Conditions vary based on the specific substitution, often requiring catalysts and specific temperature conditions.

Major Products

  • Oxidation: : Leads to carboxylic derivatives.

  • Reduction: : Produces alcohol derivatives.

  • Substitution: : Yields a variety of substituted pyridopyrimidine compounds.

Scientific Research Applications

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide has broad applications in scientific research:

  • Chemistry: : Used as a building block in synthetic chemistry for the development of new compounds.

  • Biology: : Explored for its biological activity, including enzyme inhibition and interaction with biological macromolecules.

  • Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

  • Industry: : Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which 2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide exerts its effects varies based on its application:

  • Molecular Targets: : Includes enzymes such as kinases, receptors, and other proteins.

  • Pathways: : Interferes with signaling pathways, modulating cellular processes like proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide is unique due to its specific substituents and chemical structure. it shares similarities with other pyridopyrimidine derivatives and fluorophenylacetamide compounds.

Similar Compounds

  • Pyridopyrimidine Derivatives: : Compounds like 2-amino-4-(3,4-dimethoxyphenyl)-6-pyridopyrimidine.

  • Fluorophenylacetamide Compounds: : Examples include N-(2-fluorophenyl)acetamide.

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3/c24-17-8-4-9-18(14-17)26-20(29)15-28-19-10-5-12-25-21(19)22(30)27(23(28)31)13-11-16-6-2-1-3-7-16/h1-10,12,14H,11,13,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNHLHRFEDHCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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